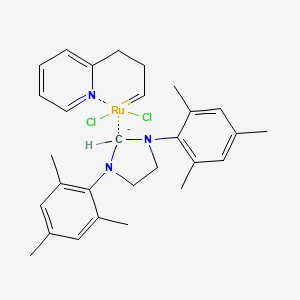
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is a complex organometallic compound. It is known for its catalytic properties, particularly in olefin metathesis reactions. This compound combines the stability of the imidazolidin-2-ide ligand with the reactivity of the ruthenium center, making it a valuable catalyst in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
科学研究应用
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium complexes have shown promise as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
作用机制
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is similar in structure but lacks the ruthenium center, making it less reactive in catalytic applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound, which has different substituents on the imidazolium ring, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is unique due to its combination of ligands and the ruthenium center, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in olefin metathesis and other chemical transformations.
属性
分子式 |
C29H36Cl2N3Ru- |
|---|---|
分子量 |
598.6 g/mol |
IUPAC 名称 |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI 键 |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)

![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)


![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)


![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
